2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

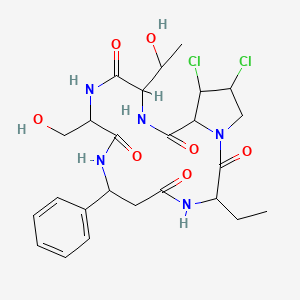

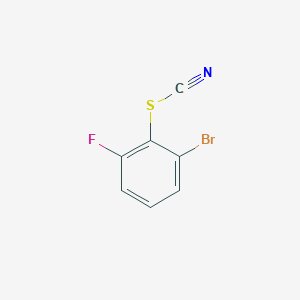

“2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.1 g/mol . The presence of the cyclopropane ring and carboxylic acid functional group suggests potential applications in medicinal chemistry as a building block for drug discovery.

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6F2O2/c1-2-3 (4 (8)9)5 (2,6)7/h2-3H,1H3, (H,8,9)/t2-,3+/m1/s1 . The SMILES representation is CC1C (C1 (F)F)C (=O)O .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Deoxyfluorination and Amidation Applications

The development of bench-stable fluorination reagents like 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has opened new avenues in the deoxyfluorination of carboxylic acids, including those structurally related to 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid. These reagents facilitate the efficient transformation of carboxylic acids into acyl fluorides under neutral conditions, enabling one-pot amidation reactions. Such advancements provide valuable tools for synthesizing acyl fluorides and amides from various carboxylic acid substrates (Xiu Wang et al., 2021).

Biochemical Mechanism Insights

Research involving 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) has contributed to understanding the biochemical mechanisms underlying the function of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC, due to its increased reactivity, has been found to be a slow-dissociating inhibitor of ACC deaminase, offering insights into the enzyme's inhibition mechanism and substrate specificity (Cheng-hao Liu et al., 2015).

Ethylene Precursor Studies

Investigations into the metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene, have identified significant metabolites like 1-(malonylamino)cyclopropane-1-carboxylic acid in plant tissues. Such studies are crucial for understanding the role of ethylene in plant growth and development (N. Hoffman et al., 1982).

Fluorinated Cyclopropanes in Drug Discovery

The synthesis and chemistry of fluorinated cyclopropanes, including the aryl α,β,β-trifluorocyclopropane motif, have been explored for their potential applications in drug discovery. These compounds, featuring partial fluorination, offer a novel motif with comparable lipophilicity to -CF3 groups, enhancing their utility in medicinal chemistry (C. Thomson et al., 2018).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name |

2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOEYKDGIQSBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid | |

CAS RN |

2247657-28-7 |

Source

|

| Record name | rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)